molecular formula C₁₀H₁₅ClN₂O B1140188 2-Propyloxybenzamidine Hydrochloride CAS No. 57075-84-0

2-Propyloxybenzamidine Hydrochloride

Cat. No. B1140188
CAS RN: 57075-84-0
M. Wt: 214.69
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzamidines typically involves the reaction of amines with benzoyl derivatives. One study describes a one-step conversion of 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride, which may offer insight into potential synthesis routes for 2-Propyloxybenzamidine Hydrochloride (Mirallai, Manos, & Koutentis, 2013).

Molecular Structure Analysis

The molecular structure of benzamidine derivatives can be complex and varies depending on the substituents attached to the benzene ring. X-ray crystallography and DFT calculations have been used to study the molecular structure of related compounds, providing insights into their geometric configuration and intermolecular interactions (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamidine derivatives can participate in various chemical reactions, including hydrolysis under acidic or basic conditions. The reactivity of these compounds is often influenced by the nature of their substituents, which can affect their chemical stability and reaction mechanisms (Mirallai, Manos, & Koutentis, 2013).

Scientific Research Applications

For readers interested in exploring the broader context of chemical research and applications, especially in relation to environmental and health impacts, the following reviews and studies provide insights into related areas:

  • Parabens in Aquatic Environments : A review on the occurrence, fate, and behavior of parabens in aquatic environments, highlighting their ubiquity, biodegradability, and potential as weak endocrine disruptors (Haman et al., 2015).

  • Safety Assessment of Propyl Paraben : An examination of propyl paraben's safety, its absorption, metabolism, and the lack of evidence for accumulation, highlighting its relatively non-toxic nature and the conditions under which it may cause irritation or sensitization (Soni et al., 2001).

  • Antioxidant Activity Determination Methods : A critical presentation of tests used to determine antioxidant activity, including their mechanisms, applicability, advantages, and limitations, providing a foundation for assessing antioxidant capacity in various fields (Munteanu & Apetrei, 2021).

  • Endocrine Disrupting Effects of Parabens : Discusses the toxicokinetics of parabens, their dermal uptake, metabolism, and the need for further studies to understand their levels and potential role as endocrine disruptors in humans (Boberg et al., 2010).

Safety and Hazards

While specific safety data for 2-Propyloxybenzamidine Hydrochloride is not available, it’s important to handle all chemicals with care. Safety data sheets provide information on potential hazards, safe handling practices, and emergency procedures .

properties

IUPAC Name

2-propoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-2-7-13-9-6-4-3-5-8(9)10(11)12;/h3-6H,2,7H2,1H3,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHKVYYQQVEUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyloxybenzamidine Hydrochloride

Synthesis routes and methods I

Procedure details

21.41 g (400 mmol) of ammonium chloride are suspended in 400 ml of toluene and cooled to 0-5° C. 200 ml of a 2M solution of triethylaluminium in hexane are added dropwise, and the mixture is stirred at room temperature until the evolution of gas has ceased. After addition of 32.2 g (200 mmol) of 2-propoxybenzonitrile, the reaction mixture is stirred at 80° C. (bath) overnight. With ice-cooling, the cooled reaction mixture is added to a suspension of 300 g of silica gel and 2.85 of ice-cooled chloroform, and the mixture is stirred for 30 minutes. The mixture is filtered off with suction and the filter residue is washed with the same amount of methanol. The solvent is distilled off under reduced pressure, the residue is stirred with 500 ml of a mixture of dichloromethane and methanol (9:1), the solid is filtered off and the mother liquor is concentrated. The residue is stirred with petroleum ether and filtered off with suction. This gives 22.3 g (52%) of product.
Quantity
21.41 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
32.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-n-Propoxybenzamidine hydrochloride Ethanol (100 ml.) containing 6.5 g. of ammonia was added during five minutes to a stirred suspension of ethyl 2-n-propoxybenzimidate fluoroborate (44.0 g.) in ethanol (25 ml.). The resulting solution was stirred at 25° for 20 hours. The solution was reduced to dryness and the residue partitioned between diethyl ether and 5N sodium hydroxide. The ether layer was washed with brine, dried over sodium sulfate, and concentrated. A solution of the residue in ether (500 ml.) and ethanol (50 ml.) was treated with hydrogen chloride to precipitate 2-n-propoxybenzamidine hydrochloride (28.8 g., 76.6% yield), m.p. 184°-186.5°.
Name
2-n-Propoxybenzamidine hydrochloride Ethanol
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 2-n-propoxybenzimidate fluoroborate
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

21.41 g (400 ml) of ammonium chloride are suspended in 400 ml of toluene and cooled to from 0 to 5° C. 200 ml of a 2M solution of triethylaluminium in hexane are added dropwise, and the mixture is stirred at room temperature until evolution of gas has ceased. 32.2 g (200 mmol) of 2-propoxybenzonitrile are added, and the reaction mixture is then stirred at 80° C. (bath) overnight. The cooled reaction mixture is, with ice-cooling, added to a suspension of 300 g of silica gel and 2.85 ml of ice-cold chloroform and stirred for 30 minutes. The mixture is filtered off with suction and the filter residue is washed with the same amount of methanol. The solvent is distilled off under reduced pressure, the residue is stirred with 500 ml of a mixture of dichloromethane and methanol (9:1), the solid is filtered off and the mother liquor is evaporated. The residue is stirred with petroleum ether and filtered off with suction. This gives 22.3 g (52%) of product.
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
32.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2.85 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

21.41 g (400 mmol) of ammonium chloride are suspended in 400 ml of toluene and cooled to 0-5° C. 200 ml of a 2M solution of triethylaluminium in hexane are added dropwise, and the mixture is stirred at room temperature until the evolution of gas has ceased. After addition of 32.2 g (200 mmol) of 2-propoxybenzonitrile, the reaction mixture is stirred at 80° C. (bath) overnight. With ice-cooling, the cooled reaction mixture is added to a suspension of 300 g of silica gel and 2.85 l of ice-cooled chloroform, and the mixture is stirred for 30 minutes. The mixture is filtered off with suction and the filter residue is washed with the same amount of methanol. The solvent is distilled off under reduced pressure, the residue is stirred with 500 ml of a mixture of dichloromethane and methanol (9:1), the solid is filtered off and the mother liquor is concentrated. The residue is stirred with petroleum ether and filtered off with suction. This gives 22.3 g (52%) of product.
Quantity
21.41 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
32.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2.85 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.